molecular formula C8H11NO2S2 B13259520 N-Methyl-2-(methylsulfanyl)benzene-1-sulfonamide

N-Methyl-2-(methylsulfanyl)benzene-1-sulfonamide

Cat. No.: B13259520
M. Wt: 217.3 g/mol
InChI Key: JZOWVLLYZYLHMI-UHFFFAOYSA-N
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Description

N-Methyl-2-(methylsulfanyl)benzene-1-sulfonamide, with the CAS number 1864395-83-4, is a high-purity chemical compound offered for research and development purposes. This specialty chemical features a benzene-sulfonamide core structure substituted with a methyl group on the nitrogen atom and a methylsulfanyl group at the ortho position. Its molecular formula is C 8 H 11 NO 2 S 2 , and it has a molecular weight of 217.30 g/mol . As a member of the sulfonamide class, this compound is of significant interest in medicinal chemistry and pharmaceutical research. Sulfonamides are a privileged scaffold in drug discovery, known for their wide array of pharmacological activities. More than 150 FDA-approved drugs contain the sulfur (SVI) motif, and research into novel sulfonamide derivatives continues for applications such as antimicrobial , anti-inflammatory , anticancer , antidiabetic , and antiviral agents. The specific substitution pattern on this benzenesulfonamide makes it a valuable building block for constructing more complex molecules, studying structure-activity relationships (SAR), and exploring new biological mechanisms. The compound's mechanism of action in research settings often relates to the ability of sulfonamides to act as competitive inhibitors of enzymes like dihydropteroate synthase . This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize it as a key intermediate in synthetic chemistry programs, a candidate for high-throughput screening, or a starting material for the development of novel bioactive molecules.

Properties

Molecular Formula

C8H11NO2S2

Molecular Weight

217.3 g/mol

IUPAC Name

N-methyl-2-methylsulfanylbenzenesulfonamide

InChI

InChI=1S/C8H11NO2S2/c1-9-13(10,11)8-6-4-3-5-7(8)12-2/h3-6,9H,1-2H3

InChI Key

JZOWVLLYZYLHMI-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC=CC=C1SC

Origin of Product

United States

Preparation Methods

Reaction Scheme:

2-(Methylsulfanyl)benzenesulfonyl chloride + Methylamine → this compound

Conditions:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to reflux
  • Atmosphere: Anhydrous, inert atmosphere to prevent hydrolysis
  • Duration: Typically 2–4 hours

Mechanism:

The nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, forming a sulfonamide linkage after displacement of chloride. This reaction is facilitated under anhydrous conditions to avoid hydrolysis of the sulfonyl chloride.

Advantages:

  • High yield and purity
  • Well-understood reaction pathway
  • Suitable for scale-up

Limitations:

  • Use of toxic solvents
  • Handling of reactive sulfonyl chlorides

Synthesis via Cyanamide Intermediates

Recent research highlights a novel, efficient route involving N-[4-chloro-5-methyl-2-(R¹-methylthio)benzenesulfonyl]cyanamide potassium salts reacting with carboxylic acids, which can be adapted for sulfonamide synthesis.

Methodology:

  • The cyanamide intermediate reacts with carboxylic acids or their derivatives in the presence of potassium salts under reflux.
  • The reaction proceeds via nucleophilic attack and subsequent rearrangement, leading to the formation of the target sulfonamide.

Reaction Conditions:

  • Solvent: Water or toluene for solid acids; solvent-free for liquid acids
  • Temperature: Reflux conditions
  • Advantages: One-step process, no coupling reagents needed, environmentally friendly

Research Findings:

The mechanism involves protonation of the nitrile nitrogen, attack on the carbonyl carbon, and elimination of potassium cyanate, forming the sulfonamide. This method is advantageous due to its simplicity and eco-friendliness, as it avoids hazardous reagents.

Alternative Synthesis via Cycloaddition Reactions

A novel approach involves [2+2] cycloaddition reactions of benzenesulfonyl isocyanates with dithiocarbamates, leading to sulfonylimine intermediates that can be further transformed into sulfonamides.

Process Overview:

  • Preparation of dithiocarbamates from amines and alkyl halides.
  • Reaction with benzenesulfonyl isocyanates to form sulfonylimine derivatives.
  • Subsequent steps involve nucleophilic substitution or reduction to yield the sulfonamide.

Significance:

This method allows for the synthesis of structurally diverse sulfonamide derivatives, including This compound , with potential for functional modifications.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents Solvent Conditions Advantages Limitations
Classical Sulfonyl Chloride + Methylamine 2-(Methylsulfanyl)benzenesulfonyl chloride + Methylamine None Dichloromethane, chloroform Room temp to reflux High yield, straightforward Toxic solvents, handling hazards
Cyanamide Intermediate Route Cyanamide salts + Carboxylic acids Potassium salts Water, toluene Reflux Eco-friendly, one-step Requires specific intermediates
Cycloaddition Pathway Benzenesulfonyl isocyanate + Dithiocarbamates Dithiocarbamates Toluene Reflux Structural diversity More complex, multi-step

Notes on Reaction Optimization and Purification

  • Purification : Typically involves recrystallization from suitable solvents such as ethanol or ethyl acetate.
  • Yield Optimization : Maintaining anhydrous conditions and controlling temperature are critical.
  • Characterization : Confirmed via NMR, IR, and mass spectrometry, with IR peaks around 1150-1350 cm$$^{-1}$$ for sulfonamide S=O stretches.

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfanyl (-SMe) group undergoes oxidation to form sulfoxide or sulfone derivatives. This reactivity aligns with sulfur-containing organics:

  • Controlled oxidation with hydrogen peroxide (H₂O₂) in acetic acid yields N-methyl-2-(methylsulfinyl)benzene-1-sulfonamide (sulfoxide).

  • Strong oxidation using potassium permanganate (KMnO₄) in acidic conditions converts the -SMe group to a sulfonyl (-SO₂) moiety, forming N-methyl-2-(methylsulfonyl)benzene-1-sulfonamide .

Table 1: Oxidation Reaction Parameters

Oxidizing AgentConditionsProduct
H₂O₂ (30%)Acetic acid, 60°C, 4 hSulfoxide
KMnO₄H₂SO₄ (1 M), reflux, 6 hSulfone

Nucleophilic Substitution

The sulfonamide group participates in substitution reactions under basic conditions. For example:

  • Reacting with amines (e.g., benzylamine) in dimethylformamide (DMF) with K₂CO₃ yields N-benzyl-N-methyl-2-(methylsulfanyl)benzene-1-sulfonamide .

  • Halogenation via phosphorus pentachloride (PCl₅) replaces the sulfonamide’s -NH group with -Cl, forming 2-(methylsulfanyl)benzenesulfonyl chloride , a precursor for further derivatization.

Reductive Cleavage

The C–S bond in the methylsulfanyl group is susceptible to reductive cleavage:

  • Using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) removes the methylsulfanyl group, yielding N-methylbenzene-1-sulfonamide .

  • Catalytic hydrogenation (H₂/Pd-C) selectively reduces the -SMe group to -SH, producing N-methyl-2-(mercapto)benzene-1-sulfonamide .

Table 2: Reductive Reaction Outcomes

Reducing AgentConditionsProduct
LiAlH₄THF, reflux, 3 hDesulfurized sulfonamide
H₂/Pd-CEthanol, RT, 12 hThiol derivative

Cyclization and Heterocycle Formation

Under microwave irradiation or thermal conditions, the compound engages in cyclization:

  • Reaction with hydrazine hydrate in DMF forms 1,3,4-thiadiazole derivatives via intramolecular cyclization .

  • Treatment with thiourea in HCl generates benzothiazole sulfonamides , leveraging the methylsulfanyl group’s nucleophilicity .

Acid/Base-Mediated Transformations

  • Acidic hydrolysis (HCl, 100°C) cleaves the sulfonamide bond, yielding 2-(methylsulfanyl)benzenesulfonic acid and methylamine.

  • Alkaline conditions (NaOH, ethanol) facilitate sulfonate ester formation when reacted with alkyl halides .

Biological Interactions

Though not a direct chemical reaction, the compound’s sulfonamide group inhibits bacterial dihydropteroate synthase (DHPS) by mimicking para-aminobenzoic acid (PABA), disrupting folate synthesis . This pharmacodynamic interaction underpins its antimicrobial potential.

Key Mechanistic Insights

  • Sulfur oxidation follows a radical pathway with H₂O₂, confirmed by ESR studies .

  • Nucleophilic substitutions proceed via a two-step mechanism: deprotonation of the sulfonamide nitrogen followed by nucleophilic attack .

Scientific Research Applications

N-Methyl-2-(methylsulfanyl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a sulfonamide-based therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-Methyl-2-(methylsulfanyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Research Findings and Limitations

  • Spectral Data Gaps : While analogs like (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide have detailed NMR, IR, and HPLC data , such information is lacking for the target compound, limiting direct comparisons.
  • Diverse Applications : The evidence highlights sulfonamides in catalysis (e.g., chiral ligands ), drug discovery (e.g., enzyme inhibitors ), and materials science (e.g., click chemistry precursors ). The target compound’s methylsulfanyl group positions it for applications in thiol-disulfide exchange systems or as a protease inhibitor.

Biological Activity

N-Methyl-2-(methylsulfanyl)benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide group, which is known for its ability to mimic natural substrates and interact with various biological targets. Its structure can be represented as follows:

  • Chemical Formula : C₉H₁₃N₃O₂S₂
  • Molecular Weight : 239.34 g/mol

The compound's sulfonamide moiety is critical for its biological activity, particularly in inhibiting specific enzymes and receptors.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The sulfonamide group can inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis, leading to bacteriostatic effects against certain bacteria .
  • Anti-inflammatory Properties : Similar compounds have shown potential in inhibiting cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are involved in inflammatory processes .
  • Antimicrobial Activity : The compound exhibits activity against various Gram-positive bacteria, including Staphylococcus aureus, by disrupting biofilm formation and inhibiting growth .

Antimicrobial Activity

A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus at concentrations below 10 µg/mL. The minimum inhibitory concentration (MIC) was determined to be between 1–4 µg/mL for clinical strains of methicillin-resistant Staphylococcus (MRSA) .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus1 – 4
MRSA>125
Enterococcus sp.1 – 32

Anti-inflammatory Effects

The compound has been evaluated for its potential to inhibit COX enzymes. In vitro studies have shown that it can selectively inhibit COX-1 activity while demonstrating weaker effects on COX-2, suggesting a potential role in managing inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Antioxidant Properties

Research indicates that derivatives of sulfonamides exhibit antioxidant activities, which are beneficial in mitigating oxidative stress-related diseases. The antioxidant capacity of this compound has been assessed through various assays, showing promising results in scavenging free radicals .

Study on Antimicrobial Efficacy

In a recent study focusing on the antimicrobial properties of sulfonamide derivatives, this compound was highlighted for its ability to disrupt biofilm formation in clinical strains of bacteria. The study reported that the compound not only inhibited bacterial growth but also reduced biofilm density significantly .

In Vivo Studies on Inflammation

In vivo models have been utilized to assess the anti-inflammatory effects of similar sulfonamides. For instance, compounds structurally related to this compound were shown to reduce inflammation markers in mouse models of acute lung injury . These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases.

Q & A

Basic: What synthetic methodologies are most effective for preparing N-Methyl-2-(methylsulfanyl)benzene-1-sulfonamide?

Answer:
The synthesis of sulfonamide derivatives typically involves nucleophilic substitution or condensation reactions. Key steps include:

  • Sulfonylation : Reacting amines with sulfonyl chlorides (e.g., methylsulfonyl chloride) in anhydrous solvents like dichloromethane, with a base (e.g., pyridine) to scavenge HCl .
  • Thioether Formation : Introducing the methylsulfanyl group via alkylation of thiol intermediates or using bis(methylsulfanyl) precursors in cyclocondensation reactions .
  • Purification : Chromatography or recrystallization in methanol/water mixtures to isolate high-purity products .
    Reference Example : The reaction of benzene sulfonic acid with glycine methyl ester hydrochloride under basic conditions (pH 8.0) yields sulfonamide derivatives .

Basic: What analytical techniques are critical for structural characterization of this compound?

Answer:

  • X-ray Crystallography : Determines precise bond lengths, angles, and crystal packing (e.g., C–S bond length ~1.76–1.82 Å in sulfonamides) .
  • NMR Spectroscopy :
    • ¹H NMR : Methylsulfanyl groups resonate at δ ~2.5–3.0 ppm, while sulfonamide protons appear as broad singlets near δ ~7.0–8.0 ppm .
    • ¹³C NMR : Sulfonamide carbons (SO₂) appear at δ ~110–120 ppm .
  • Mass Spectrometry : Confirms molecular weight (e.g., [M+NH₄]⁺ peaks in high-resolution ESI-MS) .

Advanced: How does the methylsulfanyl group influence biological activity in sulfonamide derivatives?

Answer:
The methylsulfanyl group enhances:

  • Lipophilicity : Improves membrane permeability, critical for targeting intracellular receptors like TRPM8 channels (e.g., TRPM8 antagonists in pain management) .
  • Electron-Withdrawing Effects : Stabilizes sulfonamide binding to enzyme active sites (e.g., carbonic anhydrase inhibition) .
  • Metabolic Stability : Reduces oxidative degradation compared to thiol (-SH) groups .
    Reference : In TRPM8 antagonists, replacing methylsulfanyl with cyano groups decreases selectivity due to altered steric interactions .

Advanced: How can computational methods like DFT optimize the electronic properties of this compound?

Answer:
Density Functional Theory (DFT) calculations predict:

  • Electron Density Distribution : Identifies nucleophilic/electrophilic regions for reaction site analysis .
  • HOMO-LUMO Gaps : Correlates with chemical reactivity (e.g., smaller gaps in methylsulfanyl derivatives enhance electrophilicity) .
  • Binding Affinity Simulations : Docking studies with TRPM8 channels reveal key interactions (e.g., hydrogen bonding with Asn-799) .
    Application : DFT-guided substitution of the benzene ring with electron-withdrawing groups (e.g., -Cl) improves target affinity .

Advanced: How do structural modifications impact structure-activity relationships (SAR) in related sulfonamides?

Answer:
SAR studies involve systematic substitutions:

  • Ring Substituents : Chlorine at the 4-position increases antimicrobial activity by 30% compared to methoxy groups .
  • Sulfonamide Linkers : Shorter alkyl chains (e.g., -CH₂- vs. -CH₂CH₂-) reduce cytotoxicity in cancer cell lines .
  • Heterocyclic Additions : Fusing pyrimidine rings enhances anti-inflammatory activity (IC₅₀: 12 µM vs. 45 µM for non-fused analogs) .
    Data Table :
DerivativeKey ModificationBiological Activity (IC₅₀)
Parent CompoundNone50 µM (TRPM8 antagonism)
4-Chloro Derivative-Cl at benzene ring18 µM
Thiazole AnalogThiazole ring substitution28 µM (improved solubility)

Advanced: What strategies resolve contradictions in crystallographic vs. spectroscopic data?

Answer:
Discrepancies arise from:

  • Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) alter bond angles .
  • Solvent Effects : NMR chemical shifts vary in polar vs. nonpolar solvents (e.g., DMSO vs. CDCl₃) .
    Resolution Methods :
  • Variable-Temperature XRD : Confirms thermal stability of observed conformations .
  • Dynamic NMR : Detects rotameric equilibria in solution phase .

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